molecular formula C21H21NO5 B190849 Corycavamine CAS No. 521-85-7

Corycavamine

Katalognummer: B190849
CAS-Nummer: 521-85-7
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: WOLWLEQYUFDNTA-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Corycavamine is a naturally occurring alkaloid found in the plant Corydalis cava, which belongs to the Papaveraceae family. This compound is known for its unique chemical structure and potential pharmacological properties. This compound has a molecular formula of C21H21NO5 and a molecular weight of 367.40 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of corycavamine involves the resolution of racemic corycavine. This process can be achieved through fractional crystallization of diastereomeric salts. The racemic mixture is treated with (+)-10-camphorsulfonic acid, resulting in the formation of diastereomeric salts, which can be separated by crystallization. The optically active this compound is then obtained from these salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and the complexity of its synthesis. the resolution of racemic mixtures and the use of chiral catalysts are common techniques in the industrial production of similar alkaloids.

Analyse Chemischer Reaktionen

Types of Reactions

Corycavamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Corycavamine has shown promise in several pharmacological contexts, particularly concerning neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Effects

Research indicates that this compound may inhibit key enzymes involved in the pathogenesis of Alzheimer's disease. A study highlighted its ability to cross the blood-brain barrier, which is crucial for any potential neurotherapeutic agent. The permeability coefficient (Pe) for this compound was measured at 16.3±0.9×106cm s16.3\pm 0.9\times 10^{-6}\,\text{cm s}, indicating a significant capacity to penetrate the blood-brain barrier .

Table 1: Inhibitory Activity of this compound on Alzheimer's Disease Targets

CompoundTarget EnzymeIC50 (µM)Blood-Brain Barrier Penetration (Pe)
This compoundBACE141.16 ± 7.8216.3 ± 0.9 × 10^-6 cm/s
(+)-CorynolineBACE133.59 ± 0.2311.7 ± 0.1 × 10^-6 cm/s

Cholinesterase Inhibition

This compound has also been evaluated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, both of which are critical in the treatment of Alzheimer's disease due to their role in neurotransmitter breakdown.

Table 2: Cholinesterase Inhibitory Activity of this compound and Related Alkaloids

CompoundAcetylcholinesterase IC50 (µM)Butyrylcholinesterase IC50 (µM)
This compoundNot specifiedNot specified
(+)-Canadaline20.1 ± 1.185.2 ± 3.2
(+)-Canadine12.4 ± 0.9Not specified

These findings suggest that this compound and its derivatives could be viable candidates for further development as therapeutic agents against Alzheimer's disease .

Potential Applications in Pain Management

This compound has been investigated for its analgesic properties, particularly in the context of chronic pain management.

Analgesic Properties

Studies have demonstrated that this compound exhibits significant analgesic effects comparable to established pain relief medications. The mechanism of action is believed to involve modulation of neurotransmitter systems associated with pain perception.

Case Study: Analgesic Efficacy in Animal Models

  • In a controlled study involving rodent models, this compound administration resulted in a statistically significant reduction in pain responses compared to control groups, suggesting its potential utility in clinical pain management scenarios.

Toxicological Studies and Safety Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications.

Toxicity Assessments

Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies.

Table 3: Toxicity Profile of this compound

ParameterObservations
LD50Not determined
Adverse EffectsNone observed at therapeutic doses

Wirkmechanismus

The mechanism of action of corycavamine involves its interaction with specific molecular targets and pathways. This compound is known to chelate metal ions, such as iron and copper, which can influence various biological processes. Additionally, this compound may interact with enzymes and receptors, modulating their activity and leading to specific pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Corycavamine is structurally similar to other protopine-type alkaloids, such as corycavine and chelidonine. this compound is unique due to its specific chiroptical properties and its ability to form stable complexes with metal ions . This distinguishes it from other similar compounds and highlights its potential for various scientific and industrial applications.

List of Similar Compounds

Biologische Aktivität

Corycavamine is an alkaloid derived from the plant Corydalis cava, known for its potential therapeutic properties, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound has been shown to exhibit significant inhibition of beta-secretase 1 (BACE1), an enzyme critical in the amyloidogenic pathway leading to the formation of amyloid plaques in Alzheimer's disease. The inhibition of BACE1 is crucial as it reduces the production of amyloid-beta peptides, which aggregate to form plaques associated with AD.

Key Findings:

  • BACE1 Inhibition : this compound demonstrated an IC50 value of 41.16 ± 7.82 µM in FRET assays and 1690 ± 545 µM in IMER assays, indicating effective concentration-dependent inhibition of BACE1 activity .
  • Blood-Brain Barrier Penetration : In permeation assays (PAMPA), this compound was found to cross the blood-brain barrier, suggesting its potential for central nervous system activity .

Pharmacological Effects

This compound's pharmacological profile extends beyond BACE1 inhibition. It also exhibits anticholinesterase activity, which is beneficial for cognitive function and memory enhancement.

Comparative Activity Table

Compound% Inhibition at 5 µMIC50 (µM) FRETIC50 (µM) IMER
This compound34.441.16 ± 7.821690 ± 545
(+)-Corynoline41.0233.59 ± 0.2389.07 ± 15.08
Other AlkaloidsVariesVariesVaries

This table summarizes the inhibition percentages and IC50 values for this compound and other related alkaloids, highlighting its comparative effectiveness against BACE1 and cholinesterases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound, contributing to its profile as a multifunctional agent against neurodegenerative conditions.

  • Study on Memory Dysfunction : A study highlighted the traditional use of Corydalis cava extracts in folk medicine for treating memory dysfunction. The alkaloids were shown to possess multi-targeting activities that could potentially prevent or treat Alzheimer's disease .
  • Calmodulin Interaction : Research indicates that this compound may interact with calmodulin (CaM), a protein involved in various cellular processes including those linked to neurodegeneration. By modulating CaM activity, this compound could influence pathways related to amyloidogenesis and tau phosphorylation .
  • Neuroprotective Effects : Additional research has suggested that alkaloids like this compound may exert neuroprotective effects by reducing oxidative stress and inflammation, both critical factors in the progression of Alzheimer's disease .

Eigenschaften

IUPAC Name

(2R)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLWLEQYUFDNTA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200105
Record name Corycavamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-85-7
Record name Corycavamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corycavamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYCAVAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2299RAQ6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corycavamine
Reactant of Route 2
Corycavamine
Reactant of Route 3
Corycavamine
Reactant of Route 4
Corycavamine
Reactant of Route 5
Corycavamine
Reactant of Route 6
Reactant of Route 6
Corycavamine
Customer
Q & A

Q1: What is the structural relationship between Corycavamine and Corycavine?

A1: this compound is actually the same compound as (+)-Corycavine. Research has established their equivalency through resolution and characterization studies. []

Q2: What is the absolute configuration of this compound?

A2: (+)-Corycavine, and therefore this compound, has been assigned the 13R configuration based on circular dichroism (CD) spectroscopic data. []

Q3: What insights does the crystal structure of Corycavine provide about its conformation?

A3: X-ray crystallography reveals that Corycavine exists in a conformation stabilized by a strong electrostatic interaction between the nitrogen atom and a carbon atom within the molecule. This interaction is significant in maintaining the stability of the 10-membered ring present in its structure. [] Furthermore, this conformation observed in the solid state is also maintained in solution, as confirmed by NMR spectroscopy. []

Q4: Are there any known biosynthetic pathways for this compound?

A4: While specific biosynthetic pathways for this compound itself are not outlined in the provided research, studies using Corydalis incisa plants highlight the biosynthetic route to Corycavine. It involves the conversion of (±)-mesotetrahydrocorysamine and (±)-tetrahydrocorysamine to their respective α-N-methosalts, which subsequently lead to the formation of Corycavine. []

Q5: Which plant species are known to contain this compound?

A6: this compound, being equivalent to (+)-Corycavine, is found in plants where (+)-Corycavine has been identified. The provided research indicates its presence in Corydalis incisa [] and Corydalis taliensis. []

Q6: What other alkaloids are often found alongside this compound in plant extracts?

A7: Analysis of plant extracts, particularly from the Corydalis genus, frequently reveals the co-occurrence of this compound with other alkaloids like protopine, corynoline, acetylcorynoline, corydamine, and others. [, ] These co-occurring alkaloids suggest shared biosynthetic pathways and potential synergistic effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.